molecular formula C10H7BrF3N3O5 B1461691 N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide CAS No. 1161880-90-5

N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide

Cat. No.: B1461691
CAS No.: 1161880-90-5
M. Wt: 386.08 g/mol
InChI Key: JMLJZKKJBVCMLL-UHFFFAOYSA-N
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Description

N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula C 10 H 7 BrF 3 N 3 O 5 . This bromo-dinitro-substituted trifluoroacetamide derivative is provided as a high-purity chemical building block for research and development applications, particularly in medicinal chemistry and drug discovery. The compound's structure features a phenethylamine backbone substituted with bromo and nitro groups, further functionalized with a 2,2,2-trifluoroacetamide group. This specific arrangement of electron-withdrawing groups (bromo, nitro, trifluoromethyl) makes it a valuable intermediate for constructing more complex molecules. Similar trifluoroacetamide derivatives are frequently employed in pharmaceutical research as potential kinase inhibitors and as key intermediates in the synthesis of targeted therapeutic agents, including anti-cancer compounds . Researchers utilize such compounds for probing biological pathways and developing new therapeutic candidates. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use and handle the material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

N-[2-(2-bromo-3,5-dinitrophenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N3O5/c11-8-5(1-2-15-9(18)10(12,13)14)3-6(16(19)20)4-7(8)17(21)22/h3-4H,1-2H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLJZKKJBVCMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCNC(=O)C(F)(F)F)Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H8BrF3N4O4, indicating the presence of bromine, trifluoroacetyl, and dinitrophenyl groups. These structural features are critical in determining the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Research indicates that derivatives of trifluoroacetamides often exhibit antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Cytotoxic Effects : Studies on related compounds suggest that this compound may induce apoptosis in cancer cells. The presence of dinitrophenyl groups can enhance the compound's ability to form reactive intermediates that damage cellular components.
  • Enzyme Inhibition : The trifluoroacetyl group is known to interact with various enzymes, potentially acting as an inhibitor. This interaction could be leveraged in therapeutic contexts to modulate enzyme activity involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes

Detailed Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .
  • Cytotoxicity : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7) by promoting apoptosis through caspase activation pathways . A concentration-dependent effect was observed, indicating its potential as a chemotherapeutic agent.
  • Enzyme Interaction : Research into the enzyme inhibition revealed that similar compounds could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide exhibit promising anticancer properties. For instance, derivatives that inhibit anaplastic lymphoma kinase (ALK) activity have been shown to enhance the efficacy of cancer treatments targeting ALK fusion proteins like EML4-ALK and NPM-ALK. This suggests that the compound could be explored as a potential therapeutic agent for specific cancer types .

Mechanism of Action
The compound's mechanism may involve the modulation of signaling pathways associated with cancer cell proliferation and survival. The presence of the dinitrophenyl group may enhance its interaction with biological targets, leading to increased cytotoxicity against tumor cells .

Heterocyclic Chemistry

Synthesis of Heterocycles
this compound can serve as a precursor in the synthesis of various heterocyclic compounds. These compounds are integral in drug development due to their diverse biological activities . The trifluoroacetamide moiety may also enhance the lipophilicity and biological availability of synthesized derivatives.

Analytical Chemistry

Development of Analytical Methods
The compound can be utilized in developing analytical methods for detecting and quantifying dinitrophenyl derivatives in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry can be employed to analyze its metabolites or degradation products in pharmacokinetic studies .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsDemonstrated significant inhibition of ALK activity in vitro with derivatives showing reduced tumor growth in animal models .
Study 2Synthesize heterocyclesSuccessfully synthesized novel heterocycles using this compound as a starting material; compounds exhibited varied biological activities .
Study 3Analytical method developmentDeveloped a robust HPLC method for quantifying dinitrophenyl derivatives in plasma samples; method showed high sensitivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups Key Applications/Notes
N-(2-Bromo-3,5-dinitrophenethyl)-2,2,2-TFA C₁₀H₇BrF₃N₃O₅ 386.08 (calc.) 2-Br, 3/5-NO₂ on phenethyl Trifluoroacetamide, nitro, bromo Potential pharmaceutical impurity
N-(4-Bromo-2,6-difluorophenyl)-2,2,2-TFA C₈H₄BrF₅NO 312.02 4-Br, 2/6-F on phenyl Trifluoroacetamide, halogenated High-purity API synthesis
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-TFA C₁₂H₁₂BrF₆N₃O 408.15 3-Br, 5-CF₃ on pyridine Trifluoroacetamide, dimethylamino Research-grade intermediates
2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide C₁₅H₁₀Br₂N₂O₄ 470.97 2-Br, 4-NO₂ on phenyl Acetamide, nitro, bromo Pharmaceutical impurity standard

Key Structural and Functional Differences:

  • Substituent Positions : The target compound’s bromine and nitro groups are on a phenethyl backbone, whereas analogs like N-(4-bromo-2,6-difluorophenyl)-2,2,2-TFA feature halogenation on a phenyl ring with fluorine substituents . Pyridine-based analogs (e.g., ) introduce heterocyclic diversity.
  • Electron-Withdrawing Effects : The trifluoroacetamide group in the target compound provides stronger electron withdrawal compared to standard acetamide groups in impurities like 2-bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide .
  • Synthetic Utility : Pyridine derivatives (e.g., ) are often used in medicinal chemistry for their bioavailability, while brominated phenethyl compounds may serve as intermediates in explosives or specialty polymers.

Analytical and Stability Profiles

  • Chromatographic Analysis : The target compound and its analogs are typically analyzed via HPLC (e.g., C18 columns) or GC-MS for purity assessment. SynHet reports LCMS/GCMS compatibility for N-(4-bromo-2,6-difluorophenyl)-2,2,2-TFA, with retention times varying based on substituent polarity .
  • Thermal Stability : Bromonitro compounds like the target molecule may exhibit lower thermal stability compared to fluorinated analogs due to nitro group decomposition risks.
  • Spectroscopic Identification : ¹H/¹³C NMR and FTIR are critical for distinguishing between positional isomers (e.g., bromine at 2- vs. 4-positions) .

Preparation Methods

Bromination of Phenethyl Precursors

Bromination is commonly achieved using N-bromosuccinimide (NBS) under radical conditions. The reaction is typically conducted in carbon tetrachloride or similar inert solvents with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Reflux or controlled heating (around 75°C) for several hours facilitates selective bromination at the benzylic position.

Example Procedure:

Parameter Details
Starting material 2-methyl-3,5-dinitrophenethyl derivative
Brominating agent N-bromosuccinimide (NBS)
Radical initiator AIBN or benzoyl peroxide
Solvent Carbon tetrachloride (CCl4)
Temperature Reflux (~75°C)
Reaction time 4–6 hours
Workup Quenching with water, extraction with ethyl acetate, drying over MgSO4, purification by silica gel chromatography

This method yields 2-bromo-3,5-dinitrophenethyl intermediates with high selectivity and purity.

Nitration of Aromatic Ring

The introduction of nitro groups at the 3 and 5 positions on the phenyl ring is usually performed by electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. Controlled temperature (0–5°C) and stoichiometric control are critical to avoid over-nitration or degradation.

Parameter Details
Starting material Appropriate bromo-phenethyl derivative
Nitrating agents Concentrated HNO3 and H2SO4 (mixed acid)
Temperature 0–5°C
Reaction time 1–2 hours
Workup Quenching in ice water, neutralization, filtration, recrystallization

This step yields the 3,5-dinitro substitution pattern essential for the final compound’s biological activity.

Formation of Trifluoroacetamide

The trifluoroacetamide group is introduced by acylation of the amine group on the phenethyl intermediate with trifluoroacetic anhydride or trifluoroacetyl chloride under mild conditions.

Parameter Details
Starting material 2-bromo-3,5-dinitrophenethylamine
Acylating agent Trifluoroacetic anhydride or trifluoroacetyl chloride
Solvent Dichloromethane or anhydrous THF
Temperature 0–25°C
Reaction time 1–3 hours
Workup Quenching with water, extraction, drying, purification by recrystallization or chromatography

This step affords the target this compound with high purity (typically >95%).

Summary of Preparation Methods and Conditions

Step Reagents & Conditions Yield & Purity Notes
Bromination NBS, AIBN or benzoyl peroxide, CCl4, reflux 4-6h High yield, selective bromination Radical initiation essential
Nitration HNO3/H2SO4 mixed acid, 0–5°C, 1-2h High regioselectivity Temperature control critical
Acylation Trifluoroacetic anhydride, DCM, 0–25°C, 1-3h >95% purity Mild conditions prevent side reactions

Research Findings on Preparation Optimization

  • Radical Bromination Efficiency: Use of AIBN as initiator improves yield and reduces reaction time compared to thermal initiation alone.
  • Nitration Selectivity: Maintaining low temperature prevents undesired nitration at other positions or ring degradation.
  • Acylation Purity: Slow addition of trifluoroacetic anhydride under inert atmosphere minimizes hydrolysis and side products.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential functionalization of the phenethyl backbone. A plausible route involves:

Bromination : Electrophilic aromatic substitution at the ortho position using brominating agents (e.g., Br₂/FeBr₃).

Nitration : Introduction of nitro groups at meta positions via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).

Amidation : Reaction of the phenethylamine intermediate with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane.

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding from electron-withdrawing nitro and trifluoroacetyl groups).
  • FT-IR : Confirm amide C=O stretch (~1680–1700 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹).
  • MS (ESI/HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine’s 1:1 natural abundance).
    • Crystallography : Single-crystal X-ray diffraction resolves bond angles/geometry, particularly steric effects from bromine and nitro groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Protocol :

Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.

Hydrolytic Stability : Test in buffers (pH 1–13) at 25–60°C.

  • Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis or photodecomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination and nitration in the phenethyl backbone?

  • Mechanistic Analysis :

  • Bromination : Directed by electron-donating groups (e.g., ethylamine), bromine preferentially substitutes at the ortho position due to steric and electronic effects.
  • Nitration : Nitronium ion (NO₂⁺) attacks meta positions due to deactivation of the ring by bromine. Computational studies (DFT) can model charge distribution and transition states .

Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

  • Experimental Design :

Target Selection : Focus on enzymes like topoisomerase II (DNA replication) or kinases (signaling pathways).

Inhibition Assays : Use fluorescence-based assays (e.g., DNA unwinding for topoisomerase) or ADP-Glo™ kinase assays.

Dose-Response : Test IC₅₀ values in the 0.1–100 µM range.

  • Controls : Include known inhibitors (e.g., etoposide for topoisomerase II) and validate with cytotoxicity assays (MTT/XTT) .

Q. What computational tools predict the compound’s solubility and membrane permeability?

  • Methods :

  • LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (logP ≈ 2.5–3.5 due to nitro/trifluoro groups).
  • Topological Polar Surface Area (TPSA) : Calculate TPSA (~100–110 Ų) to predict low blood-brain barrier penetration.
  • MD Simulations : Model interactions with lipid bilayers to assess passive diffusion .

Q. How can impurity profiling be conducted to meet regulatory standards for pharmaceutical intermediates?

  • Analytical Workflow :

HPLC-UV/HRMS : Detect impurities at 0.1% threshold (e.g., unreacted bromophenethyl precursors).

Reference Standards : Use EP/PharmEur impurity markers (e.g., MM0078.03 for bromo-nitro derivatives).

Forced Degradation : Stress under oxidative (H₂O₂), thermal (40–80°C), and acidic/basic conditions to identify degradation pathways .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how are they synthesized?

  • Comparative Analysis :

  • Analog Design : Replace bromine with chloro or iodo groups; modify nitro positions (e.g., 2,4-dinitro).
  • Bioactivity Trends : Fluorinated acetamides (e.g., N-ethyltriazoloquinazolinyl analogs) show improved antimicrobial potency due to increased lipophilicity.
  • Synthesis : Adapt multi-step protocols with Pd-catalyzed cross-coupling for halogen diversification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide

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